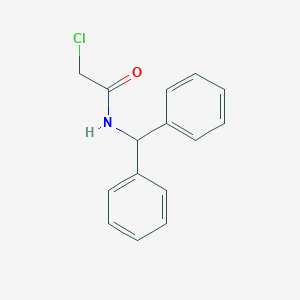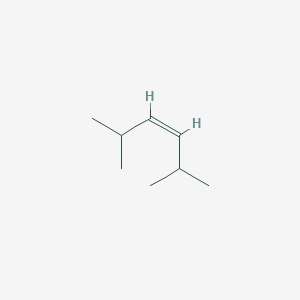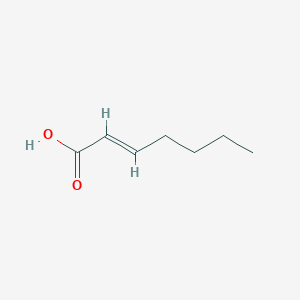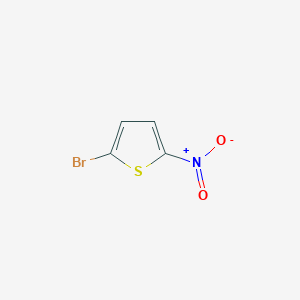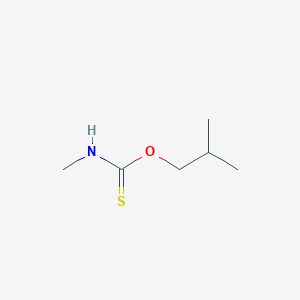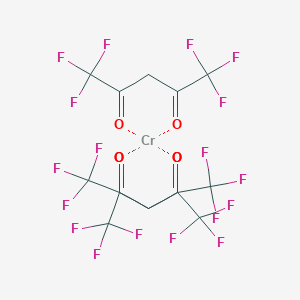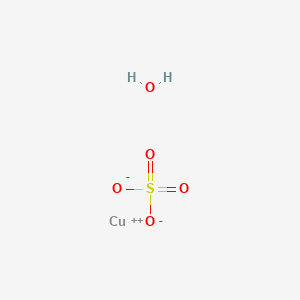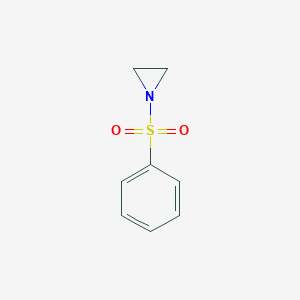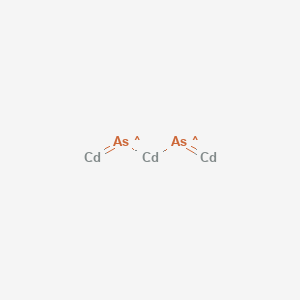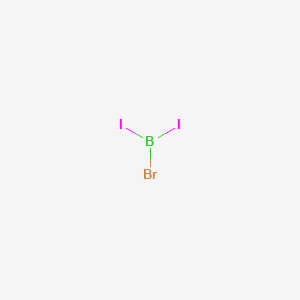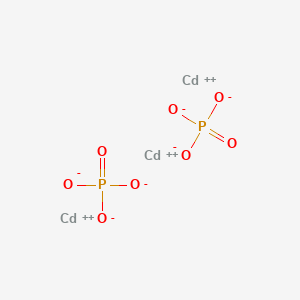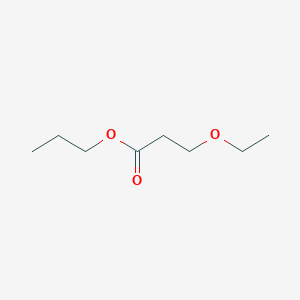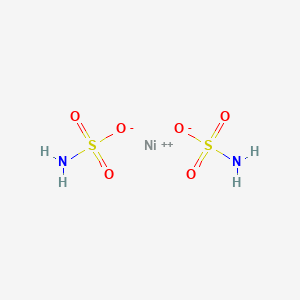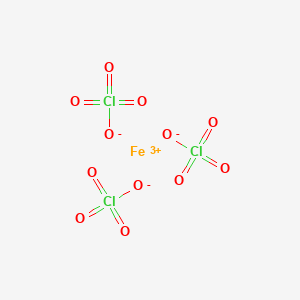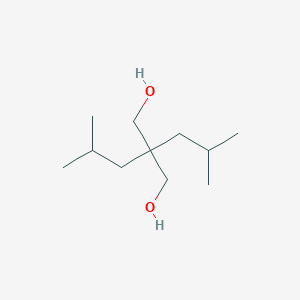
2,2-Diisobutyl-1,3-propanediol
概要
説明
Synthesis Analysis
The synthesis of 2,2-Diisobutyl-1,3-propanediol and related compounds involves various chemical reactions, including enzymatic resolutions and oxidative esterification processes. Enzymatic resolutions have been carried out by way of enzymatic catalyzed hydrolyses or acylations, showing preferential attack on S substrates and demonstrating best enantioselectivity with specific enzymes (Mbappé & Sicsic, 1993). Moreover, oxidative esterification of homologous series of diols with methanol has been investigated using titania-supported gold, palladium, and gold–palladium catalysts, revealing that additional methyl groups decrease the reactivity (Kotionova et al., 2012).
Molecular Structure Analysis
The molecular structure of 2,2-Diisobutyl-1,3-propanediol features all-carbon quaternary stereocenters, achieved through enantioselective desymmetrization of 2,2-disubstituted 1,3-propanediols, which is a significant aspect in the synthesis of stereocenter-rich molecules (Lee, You, & Kang, 2011).
科学的研究の応用
Application 1: Production of Polymer Materials
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials .
- Methods of Application or Experimental Procedures: This compound is used in the production of various types of polymers, including polyether, polyurethane, and polyesters. It is also used as a monomer for polycondensations .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these polymers contributes to their desired properties, although the specific outcomes can vary depending on the type of polymer and the other components used in its production .
Application 2: Anti-Breast Cancer Development
- Summary of the Application: The compound 2,2-diphenyl-1,3-propanediol (22D13P) has been found to be useful in the development of anti-breast cancer treatments .
- Methods of Application or Experimental Procedures: Molecular docking was used to examine the interactions between the 22D13P molecule and the 6I65 receptor from the estrogen-related receptor family. The molecular dynamics simulation analysis was also conducted .
- Results or Outcomes: The analysis showed that the 22D13P molecule can be a potential inhibitor for breast cancer treatment .
Application 3: Production of Bio-Based Polyesters
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol can be used in the production of bio-based polyesters .
- Methods of Application or Experimental Procedures: This compound can be used as a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these polyesters contributes to their desired properties, although the specific outcomes can vary depending on the type of polyester and the other components used in its production .
Application 4: Downstream Processing of Biologically Produced Diols
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used in the downstream processing of biologically produced diols .
- Methods of Application or Experimental Procedures: This compound is used in the separation of these diols from fermentation broth, which makes up more than 50% of the total costs in their microbial production .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the downstream processing of these diols contributes to the efficiency and cost-effectiveness of their production .
Application 5: Production of Polypropylene Terephthalate Fibers
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used as a monomer in the production of polypropylene terephthalate fibers .
- Methods of Application or Experimental Procedures: This compound is used in the production of these fibers, which have received much attention due to their unique properties .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these fibers contributes to their desired properties, although the specific outcomes can vary depending on the other components used in its production .
Application 6: Metabolizing Glycerol
- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used in the metabolizing of glycerol .
- Methods of Application or Experimental Procedures: This compound is used in conjunction with the dha BCE gene and the dha T gene, which encode GDHt and 1,3-PDOR, for effectively metabolizing glycerol .
- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the metabolizing of glycerol contributes to the efficiency of this process .
特性
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diisobutyl-1,3-propanediol | |
CAS RN |
10547-96-3 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

